2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide
Description
This compound features a thiazole core substituted at position 2 with a 4-chlorophenyl group and at position 4 with a methyl group. The 4-chlorophenyl substituent enhances lipophilicity and may influence π-π stacking interactions, while the trimethylpyrazole group contributes to conformational rigidity .
Properties
Molecular Formula |
C18H19ClN4OS |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H19ClN4OS/c1-10-15(12(3)23(4)22-10)9-20-17(24)16-11(2)21-18(25-16)13-5-7-14(19)8-6-13/h5-8H,9H2,1-4H3,(H,20,24) |
InChI Key |
ODBSJRJCRIONHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCC3=C(N(N=C3C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is often catalyzed by green catalysts such as vitamin B1, which offers favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields are high, making this method efficient and environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave irradiation and solvent-free conditions to enhance the reaction rate and yield. Catalysts such as H3[PW12O40]/SiO2 are used to promote the condensation reaction, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, α, β-unsaturated carbonyl compounds, and various catalysts such as vitamin B1 and H3[PW12O40]/SiO2. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions include various substituted pyrazoles and thiazoles, which exhibit significant biological activities .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme Lm-PTR1, which is involved in the biosynthesis of essential biomolecules in Leishmania parasites . This inhibition leads to the disruption of cellular processes and ultimately the death of the parasite.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives include pyrazole- and thiazole-based carboxamides with varying aromatic and heteroaromatic substituents. Key comparisons are summarized below:
Crystallographic and Analytical Data
- Structural Confirmation :
- Analogous compounds (e.g., ) are characterized via $ ^1H $-NMR, MS, and elemental analysis. The target compound’s trimethylpyrazole group would produce distinct NMR signals (e.g., δ ~2.4–2.6 ppm for methyl protons) .
- SHELX/ORTEP () would confirm the thiazole-pyrazole dihedral angle, critical for assessing conformational flexibility .
Biological Activity
The compound 2-(4-chlorophenyl)-4-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Contains a thiazole ring which is known for its biological activity.
- The pyrazole moiety is associated with various pharmacological effects, including anti-cancer properties.
- The chlorophenyl group may enhance lipophilicity and biological activity.
The mechanisms through which this compound exhibits its biological activities include:
- Inhibition of Enzymatic Pathways: The thiazole and pyrazole rings can interact with specific enzymes involved in cancer cell proliferation and inflammation. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Induction of Apoptosis: Studies indicate that derivatives of pyrazole can promote apoptosis in cancer cells by activating intrinsic pathways. This is often mediated through mitochondrial dysfunction and the release of cytochrome c .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyrazole derivatives. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 | 26 | Apoptosis induction |
| 2 | MCF-7 | 0.39 | CDK inhibition |
| 3 | HCT116 | 0.01 | Cell cycle arrest |
The compound under review has shown promising results in preliminary assays against various cancer cell lines, with ongoing research aimed at elucidating its full potential.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies
-
Study on Apoptotic Effects:
A study conducted by Wei et al. demonstrated that analogs of this compound induced significant apoptosis in A549 lung cancer cells. The study highlighted the role of mitochondrial pathways in mediating these effects. -
Evaluation Against HepG2 Cells:
In a separate investigation, compounds structurally similar to the one discussed were evaluated for their cytotoxic effects on HepG2 liver cancer cells, showing an IC50 value indicating strong growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
